molecular formula C19H22Cl2N4O3S B2429791 N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride CAS No. 1330299-78-9

N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride

Cat. No.: B2429791
CAS No.: 1330299-78-9
M. Wt: 457.37
InChI Key: TXZCBZZVDPJJBO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride is a sophisticated chemical compound offered for research and development purposes. This molecule features a complex structure integrating a 4-chlorobenzothiazole unit linked to a 5-methylisoxazole carboxamide group, with a morpholine-propyl chain facilitating enhanced solubility and potential interaction with biological targets. The inclusion of the benzothiazole ring system is of significant interest in medicinal chemistry, as this heterocycle is a recognized privileged structure in the design of bioactive molecules . The hydrochloride salt form improves the compound's stability and handling properties. As a key building block in drug discovery, this compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this chemical in the synthesis of novel derivatives, for screening against biological targets, or in pharmacological studies to explore new mechanisms of action.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S.ClH/c1-13-12-15(22-27-13)18(25)24(7-3-6-23-8-10-26-11-9-23)19-21-17-14(20)4-2-5-16(17)28-19;/h2,4-5,12H,3,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZCBZZVDPJJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Chlorobenzo[d]thiazole moiety
  • Isoxazole ring
  • Morpholinopropyl side chain

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₁₈ClN₃O₂S
  • Molecular Weight : 345.84 g/mol

Antimicrobial Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown promising results against various bacterial strains, including MRSA and VRE, with Minimum Inhibitory Concentrations (MICs) ranging from 2.95 to 7.14 µg/mL .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. A study on thiazolidinone derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antibiofilm Activity

Recent studies highlighted the importance of antibiofilm properties in combating resistant bacterial strains. Compounds similar to the target compound have demonstrated effective biofilm inhibitory concentrations (BICs) against pathogens such as Klebsiella pneumoniae and Escherichia coli, with BICs as low as 2.03 µg/mL .

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of related compounds against clinical isolates. The results showed that certain derivatives had significant activity against biofilm-forming strains, with notable reductions in viable cell counts post-treatment.

CompoundStrainMIC (µg/mL)BIC (µg/mL)
Compound AMRSA3.628.23
Compound BVRE4.637.56
Compound CK. pneumoniae6.256.25

Case Study 2: Anticancer Activity

In vitro studies assessed the compound's effects on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant anticancer potential.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)18

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways.
  • Disruption of Membrane Integrity : The presence of hydrophobic groups may disrupt bacterial membranes, leading to cell lysis.
  • Interference with Biofilm Formation : The compound may inhibit the initial adhesion phase of biofilm formation, which is critical for the establishment of resistant infections.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis of this compound involves multi-step reactions requiring precise control of parameters:

  • Temperature and Solvent Selection : Reactions often proceed in polar aprotic solvents (e.g., DMF, dichloromethane) at controlled temperatures (20–80°C) to prevent side reactions .
  • Catalysts and Coupling Agents : Use of coupling agents like EDCI or HOBt enhances amide bond formation between the benzo[d]thiazol and isoxazole moieties .
  • Purification : Column chromatography or recrystallization (e.g., ethanol-DMF mixtures) is critical for isolating high-purity products .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and intermediate stability .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, including substituent positions on the benzo[d]thiazol and morpholinopropyl groups .
  • FT-IR Spectroscopy : Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves crystal packing and stereochemical details .

Q. How can researchers ensure reproducibility in biological activity assays?

  • Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour incubation) .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for antitumor assays) to validate experimental setups .
  • Dose-Response Curves : Generate IC50_{50} values across ≥5 concentrations to account for variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis : Modify substituents on the benzo[d]thiazol (e.g., replace 4-Cl with -OCH3_3) or morpholinopropyl chain length .
  • Biological Screening : Test analogs against target enzymes (e.g., kinases) or receptors (e.g., GPCRs) to identify critical pharmacophores .
  • Computational Docking : Use tools like AutoDock Vina to predict binding affinities and guide structural modifications .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-Analysis : Compare datasets across studies (e.g., IC50_{50} variability in cytotoxicity assays) to identify confounding factors (e.g., cell line differences) .
  • Orthogonal Assays : Validate results using alternate methods (e.g., apoptosis markers alongside viability assays) .
  • Batch Reproducibility : Synthesize multiple compound batches to rule out impurity-driven effects .

Q. How can computational modeling predict metabolic stability?

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate solubility, CYP450 inhibition, and half-life .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., morpholine ring oxidation) via tools like MetaSite .
  • DMPK Profiling : Validate predictions with in vitro microsomal stability assays .

Q. What methodologies assess the compound’s selectivity for target vs. off-target interactions?

  • Kinase Profiling Panels : Screen against kinase libraries (e.g., Eurofins DiscoverX) to identify off-target inhibition .
  • CRISPR-Cas9 Knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cells .
  • Thermal Shift Assays : Measure target protein stabilization upon compound binding to confirm direct interaction .

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